2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane
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Overview
Description
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is an organic compound that features an iodomethyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane typically involves the iodination of a suitable precursor. One common method involves the reaction of 2,6,6-trimethyl-1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group serves as a reactive site for nucleophiles, facilitating the formation of new chemical bonds. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(iodomethyl)benzene: Similar in having iodomethyl groups but differs in the aromatic ring structure.
1,3-Bis(iodomethyl)benzene: Another isomer with iodomethyl groups on a benzene ring.
2-(Iodomethyl)-1,3,5-trimethylbenzene: Similar in having iodomethyl groups but differs in the benzene ring structure.
Uniqueness
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is unique due to its dioxane ring structure, which imparts different chemical and physical properties compared to the benzene derivatives
Properties
Molecular Formula |
C8H15IO2 |
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Molecular Weight |
270.11 g/mol |
IUPAC Name |
2-(iodomethyl)-2,6,6-trimethyl-1,4-dioxane |
InChI |
InChI=1S/C8H15IO2/c1-7(2)5-10-6-8(3,4-9)11-7/h4-6H2,1-3H3 |
InChI Key |
AJJJSTLURMHZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(O1)(C)CI)C |
Origin of Product |
United States |
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